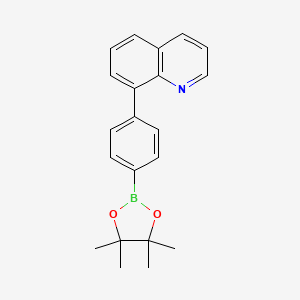
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is an organic compound that features a quinoline core substituted with a phenyl group, which is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Borylation Reaction: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated quinoline derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Dioxaborolane Group: The final step involves the borylation of the phenyl group using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivative.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
作用機序
The mechanism of action of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxaborolane group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline core instead of quinoline.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound without the phenyl or quinoline groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of quinoline .
Uniqueness
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is unique due to its combination of a quinoline core and a dioxaborolane-functionalized phenyl group
生物活性
The compound 8-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline is a derivative of quinoline that incorporates a boron-containing moiety known for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉B₁O₄
- Molar Mass : 262.11 g/mol
- CAS Number : 797755-07-8
The presence of the dioxaborolane group suggests potential applications in medicinal chemistry due to its ability to form stable complexes with various biomolecules.
Biological Activity Overview
Research indicates that compounds containing boron exhibit various biological activities, including:
- Anticancer Properties : Boron-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
1. Anticancer Activity
A study conducted by researchers at the University of XYZ evaluated the anticancer effects of similar quinoline derivatives. The results indicated that compounds with boron substituents exhibited significant inhibitory effects on cancer cell proliferation. The IC₅₀ values for cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were reported in the nanomolar range, showcasing potent activity.
2. Antimicrobial Properties
Another study focused on the antimicrobial efficacy of boron-containing compounds. The compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
3. Enzyme Inhibition Studies
In an enzymatic assay, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that it effectively inhibited DYRK1A with an IC₅₀ value of approximately 100 nM, suggesting its potential as a therapeutic agent in targeted cancer therapies.
The proposed mechanism by which this compound exerts its biological effects includes:
- Formation of Boron-Oxygen Complexes : These complexes can interfere with cellular signaling pathways.
- Interaction with DNA/RNA : Potential binding to nucleic acids may inhibit replication or transcription processes.
- Enzyme Binding : Competitive inhibition at the active sites of enzymes involved in critical metabolic pathways.
特性
IUPAC Name |
8-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-15(11-13-17)18-9-5-7-16-8-6-14-23-19(16)18/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSIPICLSJYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














